Sulfacetamide Sodium

Catalog No.
S630827
CAS No.
6209-17-2
M.F
C8H11N2NaO4S
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfacetamide Sodium

CAS Number

6209-17-2

Product Name

Sulfacetamide Sodium

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate

Molecular Formula

C8H11N2NaO4S

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1

InChI Key

IHCDKJZZFOUARO-UHFFFAOYSA-M

SMILES

Array

Synonyms

Acetopt, Acetylsulfanilamide, AK Sulf, AK-Sulf, Albucid, Antébor, Belph 10, Belph-10, Bleph, Ceta Sulfa, Cetamide, Colircusi Sulfacetamida, Coliriocilina Sulfacetam, Isopto Cetamide, Sodium Sulamyd, Sulamyd, Sodium, Sulf 10, Sulf-10, Sulfacetam, Coliriocilina, Sulfacetamida, Colircusi, Sulfacetamide, Sulfacetamide Monosodium Salt, Sulfacetamide Sodium, Sulfacetamide, Monosodium Salt, Anhydrous, Sulfacil, Sulfacyl, Sulfair, Sulphacetamide

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]

The exact mass of the compound Sulfacetamide sodium monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfacetamide sodium monohydrate (CAS 6209-17-2) is the highly water-soluble sodium salt of the sulfonamide antibiotic sulfacetamide. Unlike mainstream systemic sulfonamides, this compound is specifically procured for topical, ophthalmic, and dermatological formulations where high local active pharmaceutical ingredient (API) concentrations are required. The monohydrate form provides a stable crystalline powder that resists the extreme hygroscopicity seen in some anhydrous salts, ensuring reproducible batch-to-batch weighing in cGMP environments[1]. Its primary value proposition lies in its specific physicochemical profile: a pKa of 5.4 that allows it to remain 99% ionized and fully soluble at physiological pH, avoiding the precipitation and tissue irritation characteristic of other sulfonamide classes [2].

Attempting to substitute sulfacetamide sodium with other common sulfonamides, such as sulfadiazine or sulfamethoxazole, introduces severe formulation bottlenecks. The free base forms of these alternatives are practically insoluble in water, preventing the creation of the 10–30% w/v aqueous solutions required for topical efficacy [1]. If a formulator attempts to bypass this by using alternative sodium salts, such as sulfadiazine sodium, the resulting solutions are highly alkaline (pH 9–11) [2]. Applying such alkaline solutions to sensitive ocular or dermal tissues causes severe irritation, burning, and potential tissue damage. Sulfacetamide sodium circumvents this by maintaining high aqueous solubility at a neutral, tissue-compatible pH of 7.4, making it strictly non-interchangeable for sensitive topical applications [3].

Aqueous Solubility vs. Standard Sulfonamide Free Bases

For topical formulations, API solubility directly dictates maximum achievable concentration. Sulfacetamide sodium achieves an aqueous solubility of approximately 400 mg/mL (1 g in 2.5 mL of water) at room temperature . In stark contrast, the common in-class comparator sulfadiazine free base exhibits an aqueous solubility of only 0.077 mg/mL, while sulfacetamide free base is soluble at less than 1 mg/mL [1]. This >400-fold quantitative advantage allows formulators to achieve the 10% to 30% w/v liquid concentrations necessary for ophthalmic drops, a physical impossibility with the free base variants.

Evidence DimensionAqueous solubility at 25°C
Target Compound DataSulfacetamide Sodium: ~400 mg/mL
Comparator Or BaselineSulfadiazine (free base): 0.077 mg/mL
Quantified Difference>400-fold higher solubility
ConditionsAqueous solution at room temperature

Enables the procurement and formulation of high-concentration (up to 30%) aqueous solutions without co-solvents.

Tissue-Compatible Solubility pH vs. Alternative Sodium Salts

When selecting a soluble sulfonamide salt, the pH required to maintain solubility is a critical procurement parameter. Sulfacetamide has a pKa of 5.4, meaning its sodium salt is 99% ionized and highly soluble at a physiological pH of 7.4 [1]. Conversely, sulfadiazine sodium requires a highly alkaline environment (pH 9.0 to 11.0) to prevent the API from precipitating out of solution [2]. Because solutions above pH 8.5 are severely irritating to conjunctival and dermal tissues, sulfadiazine sodium cannot be used in sensitive topical drops. Sulfacetamide sodium's ability to remain in solution at pH 7.4 makes it the necessary choice for ocular and facial dermatological products.

Evidence DimensionSolution pH required to maintain high API solubility
Target Compound DataSulfacetamide Sodium: pH 7.4 (physiologic)
Comparator Or BaselineSulfadiazine Sodium: pH 9.0–11.0 (highly alkaline)
Quantified Difference1.6 to 3.6 pH unit reduction, achieving tissue neutrality
ConditionsAqueous formulation for topical/ophthalmic tissue contact

Prevents severe tissue irritation and API precipitation in sensitive ocular and dermal formulations.

Solid-State Stability: Monohydrate vs. Anhydrous Handling

In industrial compounding, the hydration state of the procured API impacts weighing accuracy and shelf life. Sulfacetamide sodium monohydrate (CAS 6209-17-2) is supplied as a stable crystalline powder that maintains its hydration state under standard ambient storage conditions . Anhydrous sulfonamide sodium salts are often highly hygroscopic, absorbing atmospheric moisture rapidly upon container opening, which skews mass measurements and accelerates degradation. Procuring the specifically defined monohydrate form ensures consistent molar equivalency during batch formulation and extends the practical handling window on the manufacturing floor [1].

Evidence DimensionHygroscopicity and mass stability during handling
Target Compound DataSulfacetamide Sodium Monohydrate: Stable crystalline solid
Comparator Or BaselineAnhydrous sodium salts: Highly hygroscopic
Quantified DifferenceEliminates rapid ambient moisture absorption
ConditionsStandard ambient laboratory/manufacturing storage

Ensures precise batch-to-batch API dosing and reduces the need for strictly controlled low-humidity handling environments.

High-Concentration Ophthalmic Solutions

Because sulfacetamide sodium can be dissolved at up to 30% w/v while buffered to a tissue-compatible pH of 7.4, it is the primary sulfonamide procured for antibacterial eye drops. It is utilized in workflows targeting conjunctivitis and corneal ulcers where alternative salts would cause severe alkaline tissue damage or precipitate in the tear film[1].

Dermatological Lotions for Rosacea and Acne

In dermatological manufacturing, this compound is frequently formulated at 10% concentration alongside colloidal sulfur. Its high aqueous solubility allows for smooth, non-gritty lotion and wash formulations that remain stable at skin-friendly pH levels, unlike free-base sulfonamides that require heavy solvent use[2].

Model Anionic Drug for Nanocarrier and Cyclodextrin Encapsulation

In advanced drug delivery research, sulfacetamide sodium is procured as a model hydrophilic, anionic API. Its well-defined pKa (5.4) and high ionization at physiological pH make it an ideal candidate for studying anion-exchange release mechanisms and complexation efficiency within alpha- and beta-cyclodextrin cavities [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

254.03372229 Da

Monoisotopic Mass

254.03372229 Da

Heavy Atom Count

16

UNII

4NRT660KJQ

Related CAS

144-80-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6209-17-2

Wikipedia

Sulfacetamide sodium hydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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